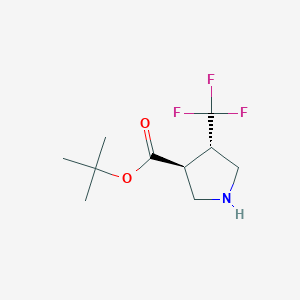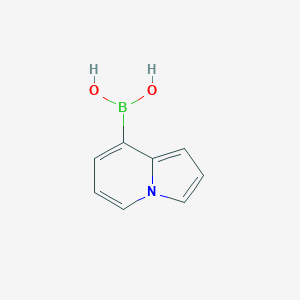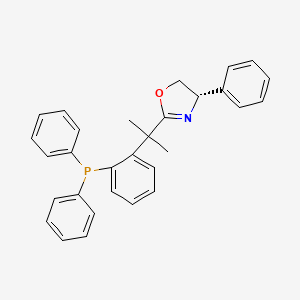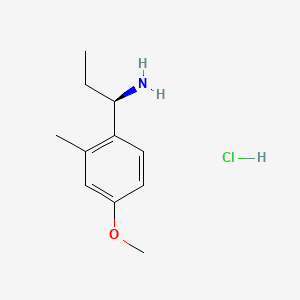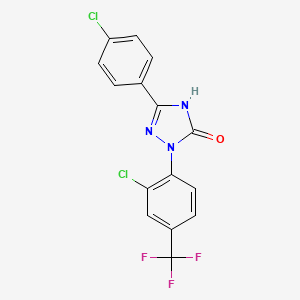
2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chloro and trifluoromethyl groups attached to a phenyl ring, along with a triazolone moiety
Preparation Methods
The synthesis of 2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloro-4-trifluoromethylphenyl isocyanate with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chloro groups under suitable conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to facilitate the reactions.
Scientific Research Applications
2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-Chloro-4-trifluoromethylphenyl)-1,2-dihydro-5-(2-chlorophenyl)-3H-1,2,4-triazol-3-one stands out due to its unique combination of chloro and trifluoromethyl groups. Similar compounds include:
These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.
Properties
Molecular Formula |
C15H8Cl2F3N3O |
|---|---|
Molecular Weight |
374.1 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-[2-chloro-4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C15H8Cl2F3N3O/c16-10-4-1-8(2-5-10)13-21-14(24)23(22-13)12-6-3-9(7-11(12)17)15(18,19)20/h1-7H,(H,21,22,24) |
InChI Key |
UGZWLISVUIPSDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)N2)C3=C(C=C(C=C3)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650213.png)
![(R)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13650217.png)

![4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)

![Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13650242.png)
